Methyl 8-amino-3-cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
CAS No.: 927802-08-2
Cat. No.: VC3111977
Molecular Formula: C14H18N4O2
Molecular Weight: 274.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 927802-08-2 |
|---|---|
| Molecular Formula | C14H18N4O2 |
| Molecular Weight | 274.32 g/mol |
| IUPAC Name | methyl 8-amino-3-cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate |
| Standard InChI | InChI=1S/C14H18N4O2/c1-20-14(19)10-7-11(15)13-17-16-12(18(13)8-10)9-5-3-2-4-6-9/h7-9H,2-6,15H2,1H3 |
| Standard InChI Key | ZMIVGWBMQJAGJF-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CN2C(=NN=C2C(=C1)N)C3CCCCC3 |
| Canonical SMILES | COC(=O)C1=CN2C(=NN=C2C(=C1)N)C3CCCCC3 |
Introduction
Methyl 8-amino-3-cyclohexyl- triazolo[4,3-a]pyridine-6-carboxylate is a synthetic organic compound belonging to the triazolo-pyridine class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a cyclohexyl group, an amino group, and a carboxylate ester functional group. It is primarily used in research and development for its potential biological activities and therapeutic applications.
Synthesis Methods
The synthesis of Methyl 8-amino-3-cyclohexyl- triazolo[4,3-a]pyridine-6-carboxylate typically involves the reaction of cyclohexylamine with a pyridine derivative, followed by cyclization with a triazole moiety. The process may include additional steps such as esterification to introduce the methyl carboxylate group.
Research Findings and Future Directions
While detailed research findings on Methyl 8-amino-3-cyclohexyl- triazolo[4,3-a]pyridine-6-carboxylate are scarce, its structural similarity to other triazolo-pyridines suggests potential applications in pharmacology. Future studies should focus on its synthesis optimization, biological evaluation, and potential therapeutic uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume